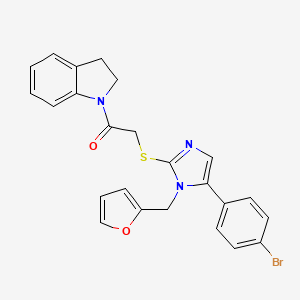
2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H20BrN3O2S and its molecular weight is 494.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing on diverse research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Imidazole Ring : Contributes to biological activity through interactions with various biological targets.
- Thioether Linkage : Enhances lipophilicity and may influence the compound's pharmacokinetics.
- Indole Moiety : Known for its diverse biological roles, including anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Imidazole Derivative : Using appropriate reagents such as furan derivatives and bromophenyl compounds.
- Thioether Formation : Achieved through nucleophilic substitution reactions.
- Final Coupling with Indole : This step is crucial for imparting the desired biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds similar to this compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 30 |
| Compound B | E. coli | 25 |
| Target Compound | S. aureus | 28 |
Anticancer Activity
The indole and imidazole moieties are often associated with anticancer properties. Research indicates that derivatives containing these structures can induce apoptosis in cancer cell lines such as HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma) .
Study 1: Antibacterial Efficacy
In a comparative study, researchers synthesized various imidazole derivatives and tested their antibacterial efficacy using the disk diffusion method. The target compound showed a notable inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Study 2: Anticancer Properties
A study focused on the cytotoxic effects of indole-containing compounds found that the target compound significantly inhibited cell proliferation in HEPG2 cells at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The imidazole ring may interact with metal ions in enzymes, disrupting their function.
- Receptor Modulation : The compound could act on specific receptors involved in cell signaling pathways, leading to altered cellular responses.
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2S/c25-19-9-7-18(8-10-19)22-14-26-24(28(22)15-20-5-3-13-30-20)31-16-23(29)27-12-11-17-4-1-2-6-21(17)27/h1-10,13-14H,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJKWPDXWCVZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC=CO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














